Ethyl [(acridin-9-yl)sulfanyl]acetate
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Overview
Description
Ethyl [(acridin-9-yl)sulfanyl]acetate is a compound that features an acridine moiety, which is known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic substitution mechanism where the sulfanyl group of the acridine derivative attacks the ethyl bromoacetate, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(acridin-9-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit the replication of cancer cells.
Mechanism of Action
The primary mechanism of action for ethyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another acridine derivative known for its DNA intercalating properties.
Amsacrine: A clinically used anti-cancer drug that also intercalates with DNA.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Similar in structure and function, used in DNA binding studies.
Uniqueness
Ethyl [(acridin-9-yl)sulfanyl]acetate is unique due to its specific sulfanyl and ester functional groups, which may confer distinct chemical reactivity and biological activity compared to other acridine derivatives. Its potential for further functionalization makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85842-65-5 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
ethyl 2-acridin-9-ylsulfanylacetate |
InChI |
InChI=1S/C17H15NO2S/c1-2-20-16(19)11-21-17-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3 |
InChI Key |
QWZRGYOGNKBHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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